![molecular formula C9H17ClO3S B2655205 [3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride CAS No. 2243516-07-4](/img/structure/B2655205.png)
[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride: is an organic compound with a complex structure that includes a cyclobutyl ring, a methanesulfonyl chloride group, and a tert-butyl ether group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable diene or through a ring-closing metathesis reaction.
Introduction of the Tert-Butyl Ether Group: The tert-butyl ether group can be introduced via an etherification reaction using tert-butyl alcohol and an appropriate catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride: undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, although these are less common.
Elimination Reactions: Under basic conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Bases: Bases such as sodium hydroxide or potassium tert-butoxide are often used in elimination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while elimination reactions would produce alkenes.
科学的研究の応用
[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through sulfonylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of [3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The methanesulfonyl chloride group is highly electrophilic, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various nucleophilic sites on molecules, leading to the formation of sulfonylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
類似化合物との比較
[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride: can be compared with other sulfonyl chlorides and cyclobutyl compounds:
Methanesulfonyl Chloride: A simpler sulfonyl chloride that lacks the cyclobutyl and tert-butyl ether groups. It is less sterically hindered and more reactive.
Cyclobutylmethanesulfonyl Chloride: Similar in structure but lacks the tert-butyl ether group, leading to different reactivity and applications.
Tert-Butylmethanesulfonyl Chloride: Contains the tert-butyl group but lacks the cyclobutyl ring, resulting in different steric and electronic properties.
The uniqueness of This compound
特性
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO3S/c1-9(2,3)13-8-4-7(5-8)6-14(10,11)12/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSJLQYTTQCYJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2655122.png)
![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2655123.png)
![3-Cyclopropyl-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2655124.png)
![(E)-N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2655125.png)
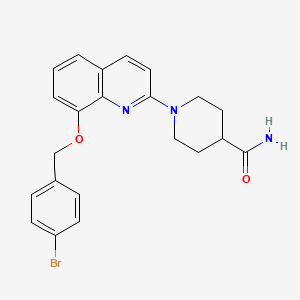
![2-(4-ethoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2655128.png)
![methyl 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-2-methylpropanoate](/img/structure/B2655130.png)

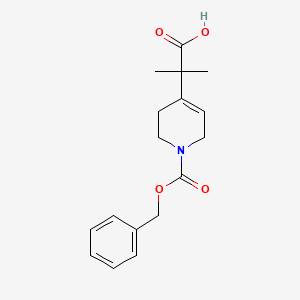
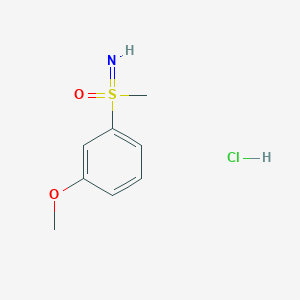
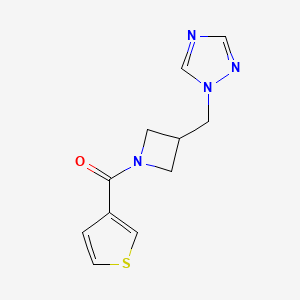
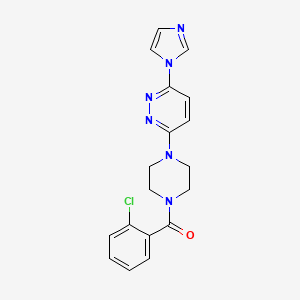

![(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(tert-butyldimethylsilyl)oxy]butanoic acid](/img/structure/B2655145.png)
